molecular formula C10H8N2O3 B1596813 (2-oxoquinoxalin-1(2H)-yl)acetic acid CAS No. 63642-41-1

(2-oxoquinoxalin-1(2H)-yl)acetic acid

Numéro de catalogue B1596813
Numéro CAS: 63642-41-1
Poids moléculaire: 204.18 g/mol
Clé InChI: YFIBGUQZEPGFHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-oxoquinoxalin-1(2H)-yl)acetic acid, also known as OQAA, is a synthetic compound that has gained attention for its potential applications in scientific research. This molecule contains a quinoxaline ring, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry

  • Summary of the Application : “(2-oxoquinoxalin-1(2H)-yl)acetic acid” has been used in the design and synthesis of aldose reductase (ALR2) inhibitors . Aldose reductase is an enzyme involved in the development of several long-term diabetic complications, and inhibiting this enzyme is a therapeutic strategy for the treatment of these conditions .
  • Methods of Application or Experimental Procedures : The compound was designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
  • Results or Outcomes : Most of the series of compounds showed potent and selective effects on ALR2 inhibition with IC50 values in the range of 0.032-0.468 μM . In particular, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid was the most active . Most of the compounds also revealed potent antioxidant activity .

Diabetes Treatment

  • Summary of the Application : A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a novel target for the treatment of diabetes complications .
  • Methods of Application or Experimental Procedures : The compound was synthesized and tested for its ability to inhibit aldose reductase, an enzyme that plays a role in the development of complications associated with diabetes .
  • Results or Outcomes : Most of the derivatives proved to be potent and selective, with IC50 values in the low nanomolar to micromolar range .

Antioxidant Activity

  • Summary of the Application : A series of quinoxalin-2(1H)-one based compounds, including “(2-oxoquinoxalin-1(2H)-yl)acetic acid”, were designed and synthesized as aldose reductase (ALR2) inhibitors . In addition to their ALR2 inhibitory activity, these compounds were also designed to have antioxidant activity, which can help fight against diabetic complications .
  • Methods of Application or Experimental Procedures : The compounds were designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
  • Results or Outcomes : Most of the compounds revealed not only good activity in the ALR2 inhibition but also potent antioxidant activity . One of the compounds, 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid, was even as strong as the well-known antioxidant Trolox at a concentration of 100 μM .

Propriétés

IUPAC Name

2-(2-oxoquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBGUQZEPGFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368855
Record name (2-oxoquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxoquinoxalin-1(2H)-yl)acetic acid

CAS RN

63642-41-1
Record name (2-oxoquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2-oxoquinoxalin-1(2H)-yl)acetic acid

Citations

For This Compound
38
Citations
Y Yang, S Zhang, B Wu, M Ma, X Chen, X Qin… - …, 2012 - Wiley Online Library
A novel and facile synthesis of quinoxalinone derivatives was developed in which a wide range of 3‐chloroquinoxalin‐2(1H)‐ones as key intermediates can be generated chemo‐ and …
Y Zou, X Qin, X Hao, W Zhang, S Yang, Y Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
A group of novel quinoxalinone derivatives (4a–h) were prepared and investigated for their inhibitory activity against ALR2 and antioxidant activity. Most of them were found to be potent …
Number of citations: 31 www.sciencedirect.com
GK Rao, RB Kotnal, PNS Pai - International Journal of Biological …, 2009 - cabdirect.org
A novel synthetic methodology of Schiff's bases incorporating 3-methylquinoxalin-2 (1H)-one is described. The title compounds were prepared by condensation of substituted aromatic …
Number of citations: 8 www.cabdirect.org
X Qin, X Hao, H Han, S Zhu, Y Yang, B Wu… - Journal of medicinal …, 2015 - ACS Publications
Quinoxalin-2(1H)-one based design and synthesis produced several series of aldose reductase (ALR2) inhibitor candidates. In particular, phenolic structure was installed in the …
Number of citations: 179 pubs.acs.org
B Wu, Y Yang, X Qin, S Zhang, C Jing, C Zhu… - …, 2013 - Wiley Online Library
ARIs for diabetes: A series of 2-(3-benzyl-2-oxoquinoxalin-1 (2H)-yl) acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a novel target for the …
X Hao, Z Han, Y Li, C Li, X Wang, X Zhang… - Bioorganic & Medicinal …, 2017 - Elsevier
To enhance aldose reductase (ALR2) inhibition and add antioxidant ability, phenolic hydroxyl was introduced both to the quinoxalinone core and C3 side chain, resulting in a series of …
Number of citations: 21 www.sciencedirect.com
SN Khattab, SAHA Moneim, AA Bekhit… - European journal of …, 2015 - Elsevier
In this investigation, we searched for novel MAO-A inhibitors using a 3-benzylquinoxaline scaffold based on our earlier findings. Series of N′-(3-benzylquinoxalin-2-yl)acetohydrazide, …
Number of citations: 60 www.sciencedirect.com
Y Ji, X Chen, H Chen, X Zhang, Z Fan, L Xie… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of quinoxalinone scaffold-based acyl sulfonamides were designed as aldose reductase inhibitors and evaluated for aldose reductase (ALR2)/aldehyde reductase (ALR1) …
Number of citations: 34 www.sciencedirect.com
Y Ramli, A Moussaif, K Karrouchi, EM Essassi - Journal of Chemistry, 2014 - hindawi.com
Quinoxalinone and its derivatives are used in organic synthesis for building natural and designed synthetic compounds and they have been frequently utilized as suitable skeletons for …
Number of citations: 54 www.hindawi.com
X Zhang, H Chen, Y Lei, X Zhang, L Xu, W Liu… - European Journal of …, 2021 - Elsevier
Diabetic nephropathy (DN) is resulted from activations of polyol pathway and oxidative stress by abnormal metabolism of glucose, and no specific medication is available. We designed …
Number of citations: 7 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.